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Introduction
RBM14C12 is a fluorogenic substrate utilized in the study of lipid metabolism and cell

signaling.[1] Its hydrolysis, catalyzed by enzymes such as acid ceramidase (AC), releases the

highly fluorescent molecule umbelliferone.[2][3] The quantification of umbelliferone

fluorescence provides a sensitive and continuous measure of enzymatic activity, making

RBM14C12 a valuable tool in high-throughput screening for enzyme inhibitors and in

diagnostic assays for diseases associated with lipid metabolism, such as Farber disease.[2][4]

These application notes provide detailed protocols for the quantification of umbelliferone

release from RBM14C12 hydrolysis, primarily focusing on the activity of acid ceramidase in cell

lysates.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Excitation Max
(nm)

Emission Max
(nm)

RBM14C12 C26H39NO6 461.59[5] - -

Umbelliferone C9H6O3 162.14

~325 (acidic),

~367 (alkaline)[6]

[7]

~452-455[6]

Table 2: Kinetic Parameters for RBM14C12 Hydrolysis by
Acid Ceramidase

Enzyme Source Apparent K_m (µM)
Apparent V_max
(pmol/min/mg protein)

Lysates from Farber cells

overexpressing Acid

Ceramidase

26 334[8]

Table 3: Recommended Conditions for RBM14C12
Hydrolysis Assay

Parameter Recommended Value

Substrate (RBM14C12) Concentration 20 µM[9]

Enzyme (Cell Lysate) Concentration 10-25 µg of protein[9]

Buffer 25 mM Sodium Acetate, pH 4.5[9]

Incubation Temperature 37°C[9]

Incubation Time 3 hours[9]

Stop Reagent Methanol[9]

Oxidation Reagent
2.5 mg/mL NaIO4 in 100 mM Glycine/NaOH, pH

10.6[9]

Fluorescence Reading λex 360 nm, λem 446 nm[9]
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Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Hydrolysis
Assay
This protocol details the preparation of cell lysates suitable for use in the RBM14C12 hydrolysis

assay.

Materials:

Cultured cells

Phosphate-buffered saline (PBS), ice-cold

0.2 M Sucrose solution, ice-cold

Protease inhibitor cocktail

Microcentrifuge tubes

Sonicator

Refrigerated microcentrifuge

BCA protein assay kit

Procedure:

Harvest cultured cells by centrifugation at 1000 x g for 5 minutes at 4°C.[10]

Wash the cell pellet twice with ice-cold PBS.

Resuspend the cell pellet in an appropriate volume of ice-cold 0.2 M sucrose solution

containing a protease inhibitor cocktail. A general starting point is 100 µL of buffer for

approximately 10^6 cells.[9][10]

Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds) followed by rest

periods to prevent overheating.[10]
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Centrifuge the cell lysate at 15,000 x g for 3 minutes at 4°C to pellet cell debris.[9]

Carefully collect the supernatant, which contains the soluble protein fraction including acid

ceramidase.

Determine the total protein concentration of the lysate using a BCA protein assay or a similar

method.

Store the cell lysate in aliquots at -80°C for long-term storage or keep on ice for immediate

use.[11]

Protocol 2: Fluorogenic Assay for RBM14C12 Hydrolysis
This protocol describes the enzymatic hydrolysis of RBM14C12 and the subsequent

quantification of umbelliferone release.

Materials:

Prepared cell lysate (from Protocol 1)

RBM14C12 stock solution (4 mM in ethanol)[9]

25 mM Sodium acetate buffer, pH 4.5[9]

0.2 M Sucrose solution

Methanol

2.5 mg/mL Sodium periodate (NaIO4) in 100 mM Glycine/NaOH buffer, pH 10.6 (prepare

fresh)[9]

Umbelliferone standard solution

96-well black microplate

Microplate fluorescence reader

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2975727/
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/protein-biology/western-blotting/perparing-cell-lysates
https://www.benchchem.com/product/b15571809?utm_src=pdf-body
https://www.benchchem.com/product/b15571809?utm_src=pdf-body
https://www.benchchem.com/product/b15571809?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2975727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2975727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2975727/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Umbelliferone Standard Curve:

Prepare a series of umbelliferone standards (e.g., 0 to 3000 pmol) in the assay buffer.

Add the standards to the 96-well plate.

Add the stop and oxidation reagents as described in steps 5 and 6 of the assay procedure

below.

Measure the fluorescence at λex 360 nm and λem 446 nm.

Plot the fluorescence intensity versus the amount of umbelliferone to generate a standard

curve.

Enzymatic Reaction Setup (per well of a 96-well plate):

Add 74.5 µL of 25 mM sodium acetate buffer (pH 4.5).[9]

Add 0.5 µL of 4 mM RBM14C12 stock solution (final concentration: 20 µM).[9]

Add 25 µL of cell lysate (containing 10-25 µg of protein) diluted in 0.2 M sucrose solution.

[9]

Include negative control wells containing the reaction mixture without the cell lysate.

Incubation:

Incubate the plate at 37°C for 3 hours.[9]

Stopping the Reaction:

Stop the enzymatic reaction by adding 50 µL of methanol to each well.[9]

Oxidation and Umbelliferone Release:

Add 100 µL of freshly prepared 2.5 mg/mL NaIO4 solution in 100 mM glycine/NaOH buffer

(pH 10.6) to each well.[9]
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Incubate the plate in the dark at room temperature for 2 hours to allow for the oxidation

and subsequent β-elimination that releases umbelliferone.[9]

Fluorescence Measurement:

Quantify the fluorescence of the released umbelliferone using a microplate reader with

excitation at 360 nm and emission at 446 nm.[9]

Data Analysis:

Subtract the fluorescence of the negative control from the sample wells.

Use the umbelliferone standard curve to convert the fluorescence intensity of the samples

to the amount of umbelliferone released (in pmol).

Calculate the enzyme activity as pmol of umbelliferone released per minute per mg of

protein.
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Enzymatic Hydrolysis Chemical Conversion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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